molecular formula C22H23FN2O3S B2806371 (6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251615-66-3

(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2806371
CAS No.: 1251615-66-3
M. Wt: 414.5
InChI Key: YCPBXSHJHZGHNE-UHFFFAOYSA-N
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Description

(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural features, such as boric acid ester intermediates with benzene rings and pyrrolidine derivatives, have been synthesized and structurally analyzed to understand their chemical behavior and potential applications. For instance, the synthesis, crystal structure, and DFT study of boric acid ester intermediates highlight the importance of structural and conformational analyses in developing compounds with specific physicochemical properties (Huang et al., 2021). Such research underscores the significance of detailed chemical synthesis and computational studies in identifying and characterizing new compounds for various scientific applications.

Anticonvulsant and Sodium Channel Blocking Properties

Derivatives of compounds featuring pyrrolidine methanone have been investigated for their anticonvulsant activities and potential as sodium channel blockers. A notable example includes the synthesis and evaluation of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives, demonstrating significant anticonvulsant activity and hinting at the therapeutic potential of similar compounds (Malik & Khan, 2014). This area of research is crucial for the development of new pharmaceutical agents targeting neurological conditions.

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of compounds with structures akin to the specified chemical highlights the potential for discovering new therapeutic agents. For example, the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles for their biological activity demonstrate the approach to identifying compounds with potential antibacterial and antifungal properties (Jadhav, Nikumbh, & Karale, 2015). This line of investigation is vital for addressing the growing concern of antimicrobial resistance by expanding the arsenal of available antimicrobial compounds.

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15(2)16-5-8-18(9-6-16)25-14-21(22(26)24-11-3-4-12-24)29(27,28)20-10-7-17(23)13-19(20)25/h5-10,13-15H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBXSHJHZGHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.